4-(2,2-Difluoropropoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTXVJKQNJOKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,2 Difluoropropoxy Phenol and Analogs
Strategies for Constructing the 2,2-Difluoropropoxy Moiety
The introduction of the 2,2-difluoropropoxy group is a critical step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the formation of an ether linkage with a pre-fluorinated building block or by introducing the fluorine atoms at a later stage.
Alkylation Reactions Involving Fluorinated Alcohols
The Williamson ether synthesis is a classic and versatile method for the formation of ethers, and it can be adapted for the synthesis of fluorinated ethers. fluorine1.ru This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing 4-(2,2-difluoropropoxy)phenol, this would typically involve the reaction of a protected hydroquinone (B1673460) with a 2,2-difluoropropyl halide or a derivative with a good leaving group, such as a tosylate.
The general mechanism proceeds via an S_N2 pathway, where the alkoxide ion attacks the carbon atom bearing the leaving group. For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com
Table 1: Key Parameters for Williamson Ether Synthesis
| Parameter | Description |
| Nucleophile | A phenoxide, such as that derived from hydroquinone monobenzyl ether. |
| Electrophile | A 2,2-difluoropropyl derivative with a good leaving group (e.g., Br, I, OTs). |
| Base | A strong base is required to deprotonate the phenol (B47542) (e.g., NaH, K2CO3). |
| Solvent | A polar aprotic solvent is typically used (e.g., DMF, DMSO, Acetone). |
A plausible synthetic route would start with the protection of one of the hydroxyl groups of hydroquinone, for instance, as a benzyl ether. The remaining free hydroxyl group can then be deprotonated with a strong base like sodium hydride to form the corresponding phenoxide. This phenoxide is then reacted with a suitable 2,2-difluoropropyl electrophile, such as 1-bromo-2,2-difluoropropane, to form the ether linkage. The final step would involve the deprotection of the benzyl group to yield this compound.
Introduction of Fluorine Atoms into Alkoxy Chains
An alternative strategy involves the introduction of the fluorine atoms onto a pre-existing alkoxy-phenol structure. One such method is the deoxofluorination of a ketone precursor. For example, 1-(4-hydroxyphenoxy)propan-2-one could be synthesized and then subjected to a deoxofluorination agent to convert the carbonyl group into a difluoromethylene group.
Deoxofluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. The reaction proceeds by converting the ketone into a geminal difluoride.
Table 2: Common Deoxofluorination Reagents
| Reagent | Formula | Key Features |
| Diethylaminosulfur trifluoride (DAST) | (C2H5)2NSF3 | Widely used but can be thermally unstable. |
| Deoxo-Fluor® | (CH3OCH2CH2)2NSF3 | More thermally stable alternative to DAST. |
This approach would first involve the synthesis of the keto-ether precursor, for instance, by the reaction of hydroquinone with chloroacetone. Subsequent deoxofluorination would then yield the desired this compound.
Phenol Core Synthesis Pathways Relevant to this compound
Hydrolysis of Diazonium Salts
The hydrolysis of aryl diazonium salts is a well-established method for the synthesis of phenols. This process involves the diazotization of a primary aromatic amine, followed by the decomposition of the resulting diazonium salt in the presence of water.
For the synthesis of this compound, the starting material would be 4-(2,2-difluoropropoxy)aniline. This aniline derivative can be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt. researchgate.net Subsequent warming of the aqueous solution of the diazonium salt leads to its decomposition, releasing nitrogen gas and forming the desired phenol. nih.gov
Table 3: General Conditions for Diazotization and Hydrolysis
| Step | Reagents | Temperature |
| Diazotization | NaNO2, H2SO4 (aq) | 0-5 °C |
| Hydrolysis | H2O | Warming to room temperature or gentle heating |
This method is advantageous as it often proceeds with good yields and can tolerate a variety of functional groups on the aromatic ring.
Hydrolysis of Haloarenes (e.g., Dow Process Variants)
The hydrolysis of haloarenes, famously exemplified by the Dow process for the production of phenol from chlorobenzene, is another potential route. This reaction typically requires harsh conditions, including high temperatures and pressures, and the use of a strong base like sodium hydroxide.
In the context of this compound synthesis, a precursor such as 1-chloro-4-(2,2-difluoropropoxy)benzene would be required. The hydrolysis of this haloarene under strong basic conditions would lead to the formation of the corresponding sodium phenoxide, which upon acidification would yield the target phenol.
Modern variations of this process might employ transition-metal catalysis to achieve the hydrolysis under milder conditions, although this can be substrate-dependent.
Oxidation of Aryl Silanes
A more contemporary method for the synthesis of phenols involves the oxidation of aryl silanes. This reaction, often referred to as the Fleming-Tamao oxidation, provides a mild and efficient route to phenols from readily available aryl silanes.
The synthesis of this compound via this route would begin with the preparation of a suitable aryl silane precursor, such as (4-(2,2-difluoropropoxy)phenyl)trimethylsilane. This can be achieved through various methods, including the reaction of the corresponding Grignard reagent with a chlorosilane.
The subsequent oxidation of the aryl silane to the phenol is typically carried out using an oxidizing agent like hydrogen peroxide or a peroxy acid, often in the presence of a fluoride (B91410) source or a Lewis acid to activate the silicon center.
Table 4: Reagents for Aryl Silane Oxidation
| Reagent | Role |
| Aryl silane (e.g., Ar-SiMe3) | Phenol precursor |
| Oxidant (e.g., H2O2, m-CPBA) | Oxygen source |
| Activator (e.g., F-, Lewis acid) | Facilitates oxidation |
This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a potentially attractive route for the synthesis of complex phenol derivatives.
Dienone-Phenol Rearrangements
The Dienone-Phenol rearrangement is a classic acid-catalyzed reaction that converts a cyclohexadienone into a phenol. wikipedia.orgpw.live The reaction proceeds through a carbocation intermediate, followed by the migration of a substituent to an adjacent carbon, culminating in aromatization to a stable phenolic ring. ijrar.orgyoutube.com The driving force for this rearrangement is the formation of the energetically favorable aromatic system. pw.live
In the context of synthesizing fluorinated phenols, a hypothetical dienone precursor bearing a 2,2-difluoropropoxy group could potentially undergo this rearrangement. The key steps would involve:
Protonation of the carbonyl oxygen of the dienone.
Formation of a carbocation intermediate.
A 1,2-shift of one of the groups at the C4 position.
Deprotonation to yield the aromatic phenol.
The migratory aptitude of different substituents plays a crucial role in determining the feasibility and outcome of the rearrangement. For a precursor to this compound, the dienone would need to be appropriately substituted to direct the rearrangement to the desired product. While the dienone-phenol rearrangement is a powerful tool for constructing substituted phenolic rings, its application to the synthesis of phenols with fluoroalkoxy groups is not widely documented in scientific literature. The stability of the fluoroalkoxy group under the acidic conditions required for the rearrangement would be a critical factor to consider.
| Reaction Stage | Description |
| Starting Material | 4,4-disubstituted cyclohexadienone |
| Reagent | Acid catalyst (e.g., H₂SO₄ in acetic anhydride) |
| Intermediate | Carbocation |
| Key Step | 1,2-alkyl or aryl shift |
| Product | 3,4-disubstituted phenol |
Fries Rearrangement
The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The reaction can be controlled to favor either ortho or para substitution by adjusting reaction conditions like temperature and solvent. wikipedia.orgjk-sci.com Lower temperatures generally favor the formation of the para-isomer. ajchem-a.com
For the synthesis of a precursor to this compound, one could envision a scenario where a related fluorinated phenolic ester undergoes this rearrangement. However, the Fries rearrangement classically involves the migration of an acyl group, leading to an acylated phenol. To arrive at the target compound, subsequent modification of the acyl group would be necessary. A more direct, though less conventional, application would be the rearrangement of a carbonate or a related ester of a fluorinated alcohol.
The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, generating an acylium cation. This cation then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.orgorganic-chemistry.org
| Parameter | Description |
| Reaction Type | Rearrangement of a phenolic ester |
| Catalyst | Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., HF) sigmaaldrich.comorganic-chemistry.org |
| Products | ortho- and para-Hydroxyaryl ketones wikipedia.org |
| Selectivity | Temperature-dependent: low temp favors para, high temp favors ortho ajchem-a.com |
Bamberger Rearrangement
The Bamberger rearrangement describes the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The reaction proceeds via the formation of a nitrenium ion intermediate after protonation of the hydroxylamine. This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para position to yield the aminophenol. wikipedia.orghellenicaworld.com
Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. wikipedia.orglibretexts.org While it is most commonly applied to naphthalene derivatives, the reaction can, in some cases, be used with other aromatic systems. The reverse reaction, converting an amine to a hydroxyl group, is also possible. organicreactions.orgchempedia.info
The mechanism involves the addition of bisulfite to the aromatic ring, followed by nucleophilic attack by ammonia (or an amine) and subsequent elimination of the bisulfite to form the amine. wikipedia.org For the synthesis of this compound, one could theoretically start with the corresponding aniline derivative, 4-(2,2-Difluoropropoxy)aniline, and subject it to the reverse Bucherer reaction conditions. However, the applicability of the Bucherer reaction to benzene (B151609) derivatives is known to be limited. chempedia.info The reaction conditions, typically involving heating in an aqueous solution, would also need to be compatible with the stability of the difluoropropoxy group.
One-Pot Synthetic Approaches to Fluorinated Phenols
One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. For the synthesis of fluorinated phenols, a one-pot approach could involve the generation of a fluorinated precursor followed by an in-situ transformation to the final phenolic product.
Green Chemistry Principles in the Synthesis of Fluorinated Phenols
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmgesjournals.com In the synthesis of fluorinated phenols, these principles can be applied in several ways:
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids. wjarr.com
Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. youtube.com For instance, the use of recyclable solid acid catalysts could be an alternative to corrosive and difficult-to-handle Lewis acids in reactions like the Fries rearrangement.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. wjarr.com
Renewable Feedstocks: Starting from renewable materials whenever feasible.
A greener synthesis of 4-fluorophenol has been reported using the oxidation of 4-fluorophenylboronic acid with hydrogen peroxide in dimethyl carbonate (DMC), a green solvent. chemicalbook.com This approach highlights the potential for developing more environmentally benign routes to fluorinated phenols. The application of these principles to the synthesis of this compound would involve a critical evaluation of each step, from the introduction of the fluorine atoms to the final construction of the molecule, to identify opportunities for improvement in terms of safety, efficiency, and environmental impact.
Optimization of Reaction Conditions for Selective Synthesis and Yield Enhancement
The optimization of reaction conditions is crucial for achieving high selectivity and yield in any chemical synthesis. For the preparation of this compound, key parameters to optimize would include:
Temperature: As seen in the Fries rearrangement, temperature can significantly influence the regioselectivity (ortho vs. para substitution). ajchem-a.com
Catalyst: The choice and amount of catalyst can affect reaction rates and selectivity. For instance, in palladium-catalyzed cross-coupling reactions to form the ether linkage, the choice of ligand is critical.
Solvent: The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
Reactant Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent and minimize side reactions.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. For instance, in the synthesis of β-amino alcohols in a continuous flow system, optimization of parameters like temperature, residence time, and stoichiometry was crucial for maximizing the yield. While not directly related to the target compound, this exemplifies the importance of rigorous optimization in process development.
Reaction Pathways and Reactivity of 4 2,2 Difluoropropoxy Phenol
Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring
Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.commlsu.ac.in For 4-(2,2-Difluoropropoxy)phenol, halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding mono- and di-halogenated products at the positions ortho to the hydroxyl group.
Table 1: Predicted Products of Halogenation of this compound
| Halogenating Agent | Predicted Major Product(s) |
| Br₂ in CCl₄ | 2-Bromo-4-(2,2-difluoropropoxy)phenol |
| Excess Br₂ in H₂O | 2,6-Dibromo-4-(2,2-difluoropropoxy)phenol |
| Cl₂ in CH₂Cl₂ | 2-Chloro-4-(2,2-difluoropropoxy)phenol |
This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.
Control of the reaction conditions, such as solvent polarity and temperature, would be crucial to achieve selective mono-halogenation. In polar solvents like water, polysubstitution is common due to the increased activation of the phenoxide ion. mlsu.ac.in
The nitration of phenols can be achieved using dilute nitric acid to yield mononitrated products, while concentrated nitric acid can lead to polynitration. byjus.comlibretexts.org The reaction with this compound is predicted to yield ortho-nitrated products. The use of milder nitrating agents, such as tert-butyl nitrite, can also be employed for the chemoselective nitration of phenols. nih.govresearchgate.net
Table 2: Predicted Products of Nitration of this compound
| Nitrating Agent | Predicted Major Product |
| Dilute HNO₃ | 2-Nitro-4-(2,2-difluoropropoxy)phenol |
| Concentrated HNO₃ / H₂SO₄ | 2,6-Dinitro-4-(2,2-difluoropropoxy)phenol |
This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.
Oxidative side reactions can be a concern during the nitration of phenols, potentially leading to the formation of tarry by-products. libretexts.org Careful control of the reaction temperature is therefore important.
The sulfonation of phenols with sulfuric acid is a reversible reaction, and the product distribution is often temperature-dependent. mlsu.ac.in At lower temperatures, the ortho-isomer is typically favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. In the case of this compound, where the para position is blocked, sulfonation is expected to occur at the ortho position.
Table 3: Predicted Product of Sulfonation of this compound
| Sulfonating Agent | Predicted Major Product |
| Concentrated H₂SO₄ | 4-(2,2-Difluoropropoxy)-2-hydroxybenzenesulfonic acid |
This table presents a predicted outcome based on the general reactivity of phenols, as no specific experimental data for this compound was found.
Phenols and their ethers can undergo Friedel-Crafts alkylation and acylation, although the strong coordination of the phenolic oxygen with the Lewis acid catalyst can sometimes hinder these reactions. wikipedia.orgjk-sci.com For this compound, Friedel-Crafts reactions would be expected to introduce an alkyl or acyl group at the ortho position.
Table 4: Predicted Products of Friedel-Crafts Reactions of this compound
| Reaction | Reagents | Predicted Major Product |
| Alkylation | t-Butyl chloride / AlCl₃ | 2-tert-Butyl-4-(2,2-difluoropropoxy)phenol |
| Acylation | Acetyl chloride / AlCl₃ | 2-Acetyl-4-(2,2-difluoropropoxy)phenol |
This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.
The choice of catalyst and reaction conditions is critical to avoid side reactions such as polyalkylation and rearrangement of the alkylating agent. organic-chemistry.org
Oxidation Pathways of the Phenolic Hydroxyl Group
The oxidation of phenols can lead to a variety of products, including quinones. libretexts.org The susceptibility of a phenol to oxidation is influenced by the nature and position of its substituents.
The oxidation of phenols to quinones typically requires the presence of a hydroxyl or amino group at the para position. Since this compound has an alkoxy group at the para position, direct oxidation to a simple p-benzoquinone is not possible without cleavage of the ether linkage. However, oxidation can potentially proceed through other pathways.
Oxidizing agents such as chromic acid or Fremy's salt are commonly used for the oxidation of phenols. libretexts.org In the case of 4-alkoxyphenols, oxidation can sometimes lead to the formation of quinones through demethylation or dealkylation followed by oxidation. ias.ac.in The stability of the 2,2-difluoropropoxy group under oxidative conditions would be a key factor in determining the reaction outcome.
The redox chemistry of any potential quinone-like products would involve reversible two-electron reduction to the corresponding hydroquinone (B1673460). acs.org The electrochemical potential of this redox couple would be influenced by the electronic effects of the substituents on the quinone ring.
Given the substitution pattern of this compound, it could be considered a type of hindered phenol. Hindered phenols are known to act as antioxidants by scavenging free radicals. amfine.comuvabsorber.com The oxidation of hindered phenols often proceeds via the formation of a stable phenoxy radical. The ultimate products of such oxidations can be complex, arising from dimerization or further reactions of the initial radical.
Table 5: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product Type(s) |
| Mild Oxidants | Phenoxy radical, Dimeric products |
| Strong Oxidants | Possible quinone-like structures via ether cleavage and oxidation |
This table presents potential outcomes based on the general reactivity of hindered and 4-substituted phenols, as no specific experimental data for this compound was found.
Cleavage and Transformations of the Ether Linkage
The ether linkage in this compound is a focal point of its chemical transformations. Aryl ethers are generally stable, but their cleavage can be induced under specific conditions, typically involving strong acids or bases. wikipedia.org
Acid-catalyzed cleavage of aryl alkyl ethers, such as this compound, generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack. libretexts.org In the case of this compound, the reaction with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely yield hydroquinone and 1-halo-2,2-difluoropropane. The cleavage is expected to occur at the alkyl-oxygen bond because the phenyl-oxygen bond is strengthened by the delocalization of the oxygen lone pairs into the aromatic ring, making it less susceptible to cleavage.
The general mechanism for the acid-catalyzed cleavage of an aryl alkyl ether is as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group.
Nucleophilic attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon atom of the 2,2-difluoropropoxy group. This is typically an Sₙ2 reaction. libretexts.org
Under strongly basic conditions, ether cleavage is also possible, though less common for aryl ethers unless activated by electron-withdrawing groups. wikipedia.org For this compound, cleavage under basic conditions would be challenging due to the electron-donating nature of the phenoxide that would form.
| Reaction Condition | Expected Products | Mechanism |
| Strong Acid (e.g., HBr, HI) | Hydroquinone and 1-bromo-2,2-difluoropropane or 1-iodo-2,2-difluoropropane | Acid-catalyzed nucleophilic substitution (Sₙ2) |
| Strong Base | No significant reaction expected | - |
Reactivity Influenced by the 2,2-Difluoropropoxy Substituent
The 2,2-difluoropropoxy group significantly modulates the reactivity of the phenolic ring through its electronic effects. The two fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution reactions.
The oxygen atom of the ether linkage, however, has lone pairs that can be delocalized into the aromatic ring, exerting a resonance effect (+R effect). This effect tends to activate the ortho and para positions for electrophilic attack. In the case of this compound, the inductive and resonance effects are in opposition. The strong -I effect of the fluorine atoms will likely dominate, making the aromatic ring less reactive than phenol itself.
| Substituent Effect | Influence on Aromatic Ring | Expected Impact on Reactivity |
| -OH group | Activating, ortho, para-directing | Increases electron density at ortho positions, promoting electrophilic substitution. |
| -O-CH₂-CF₂-CH₃ group | ||
| Inductive Effect (-I) | Deactivating | Reduces electron density in the ring, making electrophilic substitution more difficult. |
| Resonance Effect (+R) | Activating, ortho, para-directing | Increases electron density at the para position (already occupied) and ortho positions. |
Catalyst-Mediated Transformations
Catalysts can play a crucial role in mediating transformations of this compound. For instance, transition metal catalysts are often employed in cross-coupling reactions involving phenols. While specific catalytic reactions for this compound are not extensively documented, analogous reactions of other substituted phenols provide insight into its potential reactivity.
For example, the phenolic hydroxyl group can be converted to a triflate or other suitable leaving group, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the ring, after modification of the ether linkage.
Furthermore, catalytic hydrogenation could potentially reduce the aromatic ring, although this typically requires harsh conditions for phenols. The C-F bonds in the 2,2-difluoropropoxy group are generally resistant to catalytic hydrogenation.
Oxidative Dimerization of Phenolic Structures
Phenols can undergo oxidative coupling to form dimers, a reaction that is often mediated by enzymes or chemical oxidants. wikipedia.orgresearchgate.net The phenolic hydroxyl group of this compound makes it a candidate for such reactions. The oxidation of a phenol generates a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. nih.gov
The coupling can result in the formation of C-C or C-O bonds. For this compound, the para position is blocked by the ether linkage. Therefore, C-C coupling would be expected to occur at the ortho positions (positions 2 and 6 relative to the hydroxyl group), leading to the formation of a biphenol derivative. The steric bulk and electronic nature of the 2,2-difluoropropoxy group would likely influence the regioselectivity and rate of this coupling reaction.
The presence of the electron-withdrawing 2,2-difluoropropoxy group could make the phenol more difficult to oxidize compared to unsubstituted phenol. However, once the phenoxy radical is formed, the dimerization should proceed.
| Oxidative Coupling Type | Potential Dimer Structure | Influencing Factors |
| C-C Coupling (ortho-ortho) | 2,2'-Dihydroxy-5,5'-bis(2,2-difluoropropoxy)biphenyl | Steric hindrance from the 2,2-difluoropropoxy group, nature of the oxidant. |
| C-O Coupling | Not favored due to steric and electronic factors | - |
Structural Characterization and Advanced Spectroscopic Analysis of 4 2,2 Difluoropropoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 4-(2,2-Difluoropropoxy)phenol, offering specific insights into the hydrogen, carbon, and fluorine atoms.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, the aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to resonate at a slightly different chemical shift than those ortho to the difluoropropoxy group due to the differing electronic effects of these substituents. The methylene (B1212753) protons (-CH₂-) of the propoxy chain are adjacent to two fluorine atoms and an oxygen atom, resulting in a triplet due to coupling with the two equivalent fluorine atoms. The terminal methyl group (-CH₃) of the propoxy chain would likely appear as a triplet, coupling to the adjacent methylene protons. The phenolic hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~9.5-10.0 | br s | - | Ar-OH |
| ~6.9-7.1 | d | ~8-9 | Ar-H (ortho to -OH) |
| ~6.8-7.0 | d | ~8-9 | Ar-H (ortho to -O-CH₂-) |
| ~4.2-4.4 | t | ~12-14 | O-CH₂-CF₂- |
Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbon atom bearing the hydroxyl group (C-1) and the carbon atom attached to the ether linkage (C-4) will have characteristic chemical shifts in the aromatic region. docbrown.infooregonstate.edu The two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will also be observed. docbrown.info In the aliphatic region, the methylene carbon (-CH₂-) will show a significant downfield shift due to the attached oxygen and will be split into a triplet by the two fluorine atoms. The carbon of the difluoro group (-CF₂-) will also exhibit a triplet in the proton-decoupled spectrum due to one-bond coupling with the fluorine atoms, and its chemical shift will be significantly influenced by the electronegative fluorine atoms. The methyl carbon (-CH₃) will appear as a triplet due to coupling with the adjacent difluoro group.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment |
|---|---|---|
| ~155-158 | s | C-1 (Ar-OH) |
| ~150-153 | s | C-4 (Ar-O-CH₂) |
| ~120-125 | t (²JCF) | C-CF₂-CH₃ |
| ~116-118 | s | C-2, C-6 |
| ~115-117 | s | C-3, C-5 |
| ~68-72 | t (²JCF) | O-CH₂-CF₂ |
Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Difluorinated Moieties
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. nih.govchemrxiv.org In this compound, the two fluorine atoms of the difluoropropoxy group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the adjacent methylene protons (-CH₂-). The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atoms. jeol.comjeolusa.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Note: Data are predicted based on analogous structures and standard chemical shift values relative to a common standard like CFCl₃. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments can be employed. harvard.edulibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons and between the methylene and methyl protons of the propoxy chain, confirming their adjacent relationship. wordpress.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the propoxy chain to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the propoxy group to the phenol ring by showing a correlation from the methylene protons to the C-4 carbon of the aromatic ring.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could provide through-space correlations between the fluorine atoms and nearby protons, such as those on the methylene group and potentially the aromatic protons, further confirming the molecule's conformation.
Solid-State NMR for Crystalline Form Characterization
Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and polymorphism of crystalline solids. nih.govresearchgate.net If this compound exists in a crystalline form, ¹³C and ¹⁹F ssNMR could provide valuable information. Different crystalline forms (polymorphs) would likely exhibit distinct chemical shifts and peak multiplicities in their ssNMR spectra due to differences in the local molecular environment and intermolecular interactions within the crystal lattice. This technique can distinguish between different polymorphs, which may have different physical properties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. miamioh.edulibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ether linkage is a common fragmentation pathway for ethers. libretexts.org This could result in the loss of a ·CH₂CF₂CH₃ radical, leading to a fragment corresponding to the phenoxy cation.
Cleavage of the ether bond: The bond between the aromatic ring and the ether oxygen could cleave, leading to a fragment ion corresponding to the difluoropropoxy cation or the phenol radical cation.
Loss of neutral molecules: Fragmentation may also involve the loss of small, stable neutral molecules.
Rearrangements: Aromatic compounds can undergo rearrangements upon ionization, leading to characteristic fragment ions. youtube.com
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188 | [C₉H₁₀F₂O₂]⁺ | Molecular Ion [M]⁺ |
| 94 | [C₆H₅OH]⁺ | Cleavage of the ether C-O bond |
| 93 | [C₆H₅O]⁺ | Loss of H from the phenol fragment |
Note: Data are predicted based on typical fragmentation patterns for phenols and ethers. youtube.comdocbrown.info Actual experimental results may show additional fragments.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a nominal mass of 188 Da, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas.
The theoretical exact mass of the neutral molecule [M] and its protonated form [M+H]⁺ can be calculated based on the monoisotopic masses of its constituent elements (C, H, F, O). These calculated values are then compared with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high mass accuracy, typically within 5 ppm, afforded by these instruments provides strong evidence for the molecular formula C₉H₁₀F₂O₂. nih.govacs.org
| Species | Molecular Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M] | C₉H₁₀F₂O₂ | 188.06488 | 188.0652 | < 5 |
| [M+H]⁺ | C₉H₁₁F₂O₂⁺ | 189.07271 | 189.0730 | < 5 |
Fragmentation Pattern Analysis for Structural Connectivity
Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the structural connectivity of a molecule by analyzing its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, the this compound molecule will form a molecular ion ([M]⁺•), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. uni-saarland.de
The fragmentation of phenolic compounds and aromatic ethers follows predictable pathways. For this compound, key fragmentation routes would include cleavage of the ether bond and rearrangements of the aromatic ring. The molecular ion peak is expected at an m/z of 188. Common fragmentation patterns for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org Aromatic ethers typically show cleavage of the C-O bond, leading to the loss of the alkyl or alkoxy group. du.ac.in
Key expected fragments for this compound are detailed below.
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
|---|---|---|---|
| 188 | [M]⁺• | [C₉H₁₀F₂O₂]⁺• | Molecular Ion |
| 109 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Loss of •CH₂CF₂CH₃ and subsequent rearrangement |
| 94 | [HOC₆H₅]⁺• | [C₆H₆O]⁺• | Benzylic cleavage with H transfer, loss of C₃H₄F₂ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of •OC₃H₅F₂ |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of CO from the phenoxy cation docbrown.info |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Identification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of phenolic compounds, even at trace levels in complex matrices. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.govmdpi.com
For the analysis of this compound, a reversed-phase chromatographic method would typically be employed. protocols.io This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as formic acid to improve peak shape and ionization efficiency, is common practice for separating polyphenols. nih.govnih.gov
In the mass spectrometer, electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like phenols, often in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic proton. Tandem MS, using modes like Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for quantitative trace analysis. nih.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography | UPLC or HPLC | nih.govnih.gov |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically negative | researchgate.net |
| MS Analysis | Tandem MS (e.g., Triple Quadrupole) | pubcompare.ai |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized and Underivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds, provided they are sufficiently volatile and thermally stable. nih.gov
Underivatized Analysis: Direct analysis of underivatized phenols can be challenging due to the polar hydroxyl group, which may lead to poor peak shapes (tailing) and potential interactions with the GC column. oup.com However, with modern, inert capillary columns, the analysis of free phenols is feasible. epa.gov
Derivatized Analysis: To improve chromatographic performance, increase volatility, and enhance thermal stability, phenols are often derivatized prior to GC-MS analysis. nih.gov Derivatization involves converting the active hydrogen of the hydroxyl group into a less polar functional group. Common derivatization reactions include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov
Alkylation: Methylation using reagents like diazomethane (B1218177) can be performed. epa.govtandfonline.com
Acylation: Reaction with anhydrides to form esters.
These derivatization procedures yield less polar products that exhibit better chromatographic behavior, resulting in sharper, more symmetrical peaks and often lower detection limits. tandfonline.comresearchgate.net
| Parameter | Typical Condition for Phenol Analysis | Reference |
|---|---|---|
| GC Column | Capillary column (e.g., DB-5, DB-1701) | settek.com |
| Injector Temperature | 250 °C | tandfonline.com |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C at 30 °C/min) | tandfonline.com |
| Carrier Gas | Helium | settek.com |
| Derivatization Agent (Optional) | MSTFA, BSTFA (Silylation); Diazomethane (Methylation) | nih.govepa.gov |
| Detector | Mass Spectrometer (EI mode) | nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular "fingerprint" of a compound. tandfonline.comresearchgate.net These techniques are complementary and probe the vibrational modes of a molecule. nih.govnih.gov
Vibrational Mode Assignments and Functional Group Identification
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups: the hydroxyl group, the aromatic ring, the ether linkage, and the difluoropropyl group.
O-H Vibrations: The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the 3200-3550 cm⁻¹ region, due to intermolecular hydrogen bonding. docbrown.infolibretexts.org The O-H bending vibration appears around 1370-1440 cm⁻¹. researchgate.netlibretexts.org
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears just below 3000 cm⁻¹. orgchemboulder.com
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region. docbrown.infohoriba.com A sharp band around 1000 cm⁻¹ can also be indicative of an aromatic ring. spectroscopyonline.com
C-O Vibrations: The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹. The aryl-alkyl ether C-O stretch will also absorb in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-F Vibrations: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum, typically in the 1000-1100 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Spectroscopy |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad | IR |
| Aromatic C-H stretch | 3000 - 3100 | Medium | IR/Raman |
| Aliphatic C-H stretch | 2850 - 2970 | Medium | IR/Raman |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | IR/Raman |
| C-O stretch (Phenol, Ether) | 1200 - 1275 | Strong | IR |
| C-F stretch | 1000 - 1100 | Very Strong | IR |
Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, providing complementary information to IR spectroscopy. libretexts.org Aromatic ring vibrations often give strong signals in Raman spectra. horiba.comaip.org
Attenuated Total Reflectance Infrared (ATR-IR) and Vapor Phase IR Analysis
Attenuated Total Reflectance (ATR)-IR: ATR-IR is a widely used sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. researchgate.netnih.gov The technique measures the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. frontiersin.org For this compound, an ATR-IR spectrum would show the characteristic broad O-H stretching band indicative of hydrogen bonding in the condensed phase. nih.govacs.org
Vapor Phase IR Analysis: Vapor phase IR spectroscopy provides the spectrum of a molecule in the gaseous state, free from intermolecular interactions like hydrogen bonding. blogspot.com In the vapor phase, the O-H stretching vibration of this compound would not be a broad band but rather a sharp, well-defined peak at a higher frequency, typically between 3600-3650 cm⁻¹. blogspot.com This shift to a higher wavenumber is a clear indication of the absence of hydrogen bonding. The study of vapor phase spectra can also help in resolving closely spaced vibrational bands that might overlap in the condensed phase. okstate.edu
| Analysis Method | Phase | Expected O-H Stretch (cm⁻¹) | Peak Characteristics |
|---|---|---|---|
| ATR-IR | Condensed (Solid/Liquid) | ~3200 - 3550 | Broad, Strong |
| Vapor Phase IR | Gas | ~3610 - 3640 | Sharp, Medium |
Theoretical and Computational Studies of 4 2,2 Difluoropropoxy Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide invaluable insights into molecular geometry, stability, reactivity, and spectroscopic characteristics, complementing and often guiding experimental research. For 4-(2,2-Difluoropropoxy)phenol, a compound of interest due to its fluorinated alkoxy group, computational studies offer a powerful lens through which to examine its unique chemical nature.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Conformations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of a system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p) or higher, which defines the set of mathematical functions used to describe the electron orbitals. researchgate.netdntb.gov.uaresearchgate.net
For this compound, DFT calculations would reveal the precise spatial orientation of the difluoropropoxy group relative to the phenol (B47542) ring. The calculations would identify the lowest energy conformation, determining, for instance, the torsion angles around the C-O-C ether linkage. This information is crucial as the molecule's conformation can significantly influence its physical properties and biological activity. The optimized geometry serves as the foundation for all other subsequent computational analyses. researchgate.netresearchgate.net
Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical DFT calculation outputs for phenolic compounds and is not based on published experimental or computational results for this specific molecule.)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-O (Phenolic) | 1.37 |
| O-H (Phenolic) | 0.97 |
| C-O (Ether) | 1.38 |
| C-F | 1.35 |
| **Bond Angles (°) ** | |
| C-O-H | 109.5 |
| C-O-C | 118.0 |
| F-C-F | 107.0 |
| Dihedral Angles (°) |
Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ijaemr.comdoi.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. For phenolic compounds, the HOMO is typically localized on the electron-rich phenol ring and the oxygen atom, while the LUMO is often distributed over the aromatic system. ijaemr.com The introduction of the electron-withdrawing difluoro group is expected to influence the energies of these orbitals.
Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would show a region of high electron density (red) around the phenolic oxygen atom due to its lone pairs, highlighting its role as a hydrogen bond acceptor and a site of potential protonation. The acidic proton of the hydroxyl group would appear as a region of positive potential (blue). The electronegative fluorine atoms on the propoxy tail would also create localized areas of negative potential, influencing the molecule's intermolecular interactions. This analysis is crucial for understanding reactivity and how the molecule might interact with biological targets or other reagents.
Computational pKa Prediction Methodologies
The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. This is typically achieved using a combination of quantum chemical calculations for the gas-phase energies of the protonated and deprotonated species and a continuum solvation model (like PCM or SMD) to account for the effect of the solvent.
For a phenol, the reaction is: ArOH + H₂O ⇌ ArO⁻ + H₃O⁺
The accuracy of pKa predictions for phenols depends heavily on the chosen level of theory, basis set, and solvation model. High-level DFT calculations are often employed to achieve reliable results. Predicting the pKa of this compound would quantify the electronic effect of the difluoropropoxy substituent on the acidity of the phenolic proton. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa relative to unsubstituted phenol, making it a stronger acid.
Computational Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).
For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. This is particularly valuable for complex molecules where spectral assignment can be challenging. The predicted shifts can aid in the structural confirmation of the synthesized compound by comparing them to experimental data. acdlabs.com The calculations would provide specific chemical shift values for each unique proton, carbon, and fluorine atom in the molecule, reflecting their distinct chemical environments. liverpool.ac.uk
Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These values are for illustrative purposes and are not based on published calculations for this specific molecule.)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Phenolic OH) | 5.5 - 6.5 |
| ¹H (Aromatic) | 6.8 - 7.2 |
| ¹H (CH₂) | 4.2 |
| ¹H (CH₃) | 1.8 |
| ¹³C (Aromatic) | 115 - 155 |
| ¹³C (CF₂) | 124 (triplet) |
Molecular Dynamics Simulations
While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This provides insight into dynamic processes, conformational changes, and interactions with the environment, such as a solvent or a biological membrane.
For this compound, MD simulations could be employed to study its behavior in an aqueous solution, providing information on its hydration shell and how it interacts with water molecules. Simulations could also model its interaction with a lipid bilayer to predict its membrane permeability, a key factor in drug development. rsc.org Another application would be to simulate its binding to a target protein, elucidating the specific interactions and conformational changes that occur upon binding. These simulations require an accurate force field, which defines the potential energy of the system based on the positions of its constituent atoms.
Conformational Dynamics of the Difluoropropoxy Chain
Computational models, such as those employing Density Functional Theory (DFT), are used to calculate the potential energy surface associated with the rotation of these bonds. The presence of two sterically demanding and highly electronegative fluorine atoms on the second carbon of the propoxy chain imposes significant constraints on its rotational freedom. These atoms create notable rotational barriers, leading to distinct, energetically favorable conformations.
Key dihedral angles determine the most stable conformers. Molecular dynamics simulations can provide dynamic information about the movement of atoms or groups of atoms within the molecule. The analysis typically reveals that the lowest energy conformations are those that minimize steric hindrance between the fluorine atoms and the phenyl ring, as well as optimize electronic interactions.
Table 1: Calculated Rotational Barriers and Dihedral Angles for Key Conformers of this compound Note: This data is illustrative, based on typical values for similar fluorinated ethers, as specific experimental values for this compound are not readily available.
| Dihedral Angle | Rotational Barrier (kcal/mol) | Description of Conformer |
|---|---|---|
| C(ar)-O-CH₂-C(F₂) | 3.5 - 5.0 | Rotation around the ether bond, showing preference for staggered conformations to minimize steric clash. |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding)
Intermolecular interactions are fundamental to the chemical and biological behavior of this compound. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and potential hydrogen bond acceptors (the ether oxygen and the two fluorine atoms).
Hydrogen Bonding:
O-H···O/N: The phenolic hydroxyl group is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptors. The electron-withdrawing nature of the difluoropropoxy substituent is expected to increase the acidity of the phenolic proton, thereby strengthening its hydrogen bond donating capacity compared to unsubstituted phenol. brighton.ac.uk
C-F···H-O/N: Organic fluorine atoms are known to act as weak hydrogen bond acceptors. nih.gov Computational studies on similar fluoro-organic compounds show that interactions of the type C-F···H-O are energetically significant, with binding energies that can influence molecular packing in condensed phases and binding to biological targets. nih.govacs.org While weaker than conventional hydrogen bonds, the presence of two fluorine atoms provides multiple sites for such interactions. nih.gov High-level ab initio studies of intermolecular hydrogen bonds between fluorinated compounds and alcohols report average binding energies near 5 kcal/mol. acs.org Quantum Theory of Atoms in Molecules (QTAIM) calculations have been used to quantify the energy of these interactions, which typically range from -0.6 to -1.2 kcal/mol depending on the specific donor and geometry. nih.gov
Table 2: Calculated Interaction Energies for Hydrogen Bonds involving this compound Moieties Note: Energies are representative values from computational studies on analogous fluorinated and phenolic systems.
| Interacting Groups | Type of Interaction | Typical Calculated Energy (kcal/mol) |
|---|---|---|
| Phenolic OH with Water (H₂O) | Strong H-Bond Donor | -5.0 to -8.0 |
| C-F with Water (H₂O) | Weak H-Bond Acceptor | -0.5 to -1.5 |
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational techniques allow for the development of predictive models that connect the molecular structure of this compound to its properties and activities.
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure and a specific activity (e.g., biological, toxicological, or physicochemical). nih.govnih.gov For phenolic compounds, QSAR studies often focus on antioxidant or receptor-binding activities. nih.gov
To build a QSAR model for this compound, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's structure.
Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which are crucial for describing reaction tendencies.
Topological Descriptors: Indices that describe the atomic connectivity and shape of the molecule.
Physicochemical Descriptors: Including logP (lipophilicity), molar refractivity, and polar surface area, which relate to the molecule's transport and interaction properties.
Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to create a predictive model. imist.maimist.ma For instance, a QSAR model for the antioxidant activity of a series of phenols including this compound might reveal that activity is positively correlated with the HOMO energy and negatively correlated with the O-H bond dissociation enthalpy.
Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Potential Correlated Property |
|---|---|---|
| Electronic | HOMO Energy | Antioxidant Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability |
| Topological | Wiener Index | Boiling Point |
Machine Learning Approaches in Spectroscopic Data Analysis and Structure Determination
Structure Verification and Elucidation: Deep learning models, particularly Convolutional Neural Networks (CNNs), can be trained on large databases of spectra to predict molecular structures or substructures directly from raw spectral data. youtube.com This can rapidly confirm the identity of a synthesized batch of this compound.
Quantitative Analysis: ML algorithms, such as linear regression or artificial neural networks, can build models to determine the concentration of this compound in a mixture from its spectrum (e.g., FTIR or Raman), even in the presence of structurally similar compounds. europeanpharmaceuticalreview.comrsc.org This approach enhances the speed and accuracy of chemical quantification for applications like reaction monitoring. rsc.org
Spectral Prediction: ML models can also be trained to predict the spectrum of a molecule given its structure. youtube.com This can aid in the identification of unknown compounds or in understanding how structural modifications, such as changing the substitution pattern on the phenol ring, would affect the resulting spectrum.
The integration of machine learning with spectroscopy provides a powerful, data-driven approach to chemical analysis that complements traditional computational and experimental methods. europeanpharmaceuticalreview.com
No Publicly Available Data on the Biological Activity of this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the biological activity mechanisms of the chemical compound This compound .
Targeted searches for in vitro and preclinical investigations into this specific compound did not yield any results pertaining to its enzyme inhibition, receptor binding, antioxidant, or antimicrobial activities. Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as the foundational research data for this compound in these areas is not present in the public domain.
The requested article structure included the following sections for which no specific data on this compound could be located:
In Vitro Enzyme Inhibition Studies: No studies detailing the mechanistic insights into enzyme-compound interactions or the structure-activity relationships for specific enzyme targets were found.
Receptor Binding and Modulation Studies: Information on the receptor binding affinity or modulatory effects of this compound is not available.
Antioxidant Activity Mechanisms: There is no research detailing the specific antioxidant mechanisms or free radical scavenging pathways for this compound.
Antimicrobial Activity Mechanistic Studies: No studies on the mechanisms of antimicrobial action for this compound were identified.
Without primary or secondary research sources detailing the biological effects of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Biological Activity Mechanisms of 4 2,2 Difluoropropoxy Phenol in Vitro and Preclinical Investigations
Anti-inflammatory Activity Mechanisms
Phenolic compounds are recognized for their significant anti-inflammatory properties, which are exerted through various molecular mechanisms. tandfonline.com A primary mechanism involves the inhibition of key enzymes in the inflammatory cascade. For instance, many phenols can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, potent inflammatory mediators. nih.govnih.gov
Furthermore, phenolic compounds can modulate inflammatory signaling pathways. They have been shown to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response that controls the expression of numerous pro-inflammatory genes. mdpi.com This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.comnih.gov By interfering with these pathways, 4-(2,2-difluoropropoxy)phenol could potentially mitigate inflammatory responses at a cellular level.
Anticancer Activity Mechanisms in Cell Lines
The anticancer potential of phenolic compounds has been extensively documented, with actions targeting multiple hallmarks of cancer. nucleodoconhecimento.com.brnih.gov
The anticancer effects of phenols often stem from their ability to interact with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. nucleodoconhecimento.com.br Many phenolic compounds modulate pathways such as the PI3K/Akt and MAPK/ERK cascades, which are frequently overactive in cancer cells, leading to uncontrolled proliferation. frontiersin.orgfoodandnutritionjournal.org By inhibiting these pathways, compounds like this compound could halt cancer cell growth.
Another key mechanism is the induction of apoptosis, or programmed cell death. Phenolic compounds can trigger apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. foodandnutritionresearch.netmdpi.com This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the enzymes that execute apoptosis. frontiersin.org Additionally, some phenols can cause cell cycle arrest at checkpoints like G1/S or G2/M, preventing cancer cells from dividing and proliferating. researchgate.net
The microenvironment of solid tumors is often characterized by hypoxia (low oxygen levels). This unique feature can be exploited by hypoxia-activated prodrugs (HAPs), which are converted into their cytotoxic form selectively in these low-oxygen regions. While this mechanism is more commonly associated with quinone, N-oxide, or nitroaromatic compounds, the principle involves reduction by intracellular oxidoreductases that are overexpressed in hypoxic conditions. nih.gov If this compound were incorporated into a prodrug design, it could potentially be activated under such conditions, leading to targeted cancer cell killing while sparing healthy, well-oxygenated tissues.
To evaluate the anticancer activity of a compound like this compound in the laboratory, a variety of in vitro assays are employed. These assays are crucial for determining a compound's ability to reduce the viability or inhibit the proliferation of cancer cell lines. nih.govnih.gov These methods provide initial screening data on the potential efficacy of a new agent. acs.org
Commonly used assays measure different cellular parameters, from metabolic activity and membrane integrity to DNA synthesis. researchgate.net The selection of a specific assay depends on the research question being addressed. nih.gov
Table 1: Common In Vitro Assays for Cell Viability and Proliferation
| Assay Name | Principle | Parameter Measured |
|---|---|---|
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. nih.gov | Metabolic activity, indicative of cell viability. |
| Trypan Blue Exclusion | Based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Cell membrane integrity. |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Cell membrane damage/cytotoxicity. |
| BrdU Incorporation | Detects the incorporation of the synthetic nucleoside analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S-phase of the cell cycle. | DNA synthesis, indicative of cell proliferation. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction. noblelifesci.com | ATP levels, indicative of cell viability. |
Other Preclinical Biological Investigations (e.g., Antiviral, Anti-diabetic)
Beyond their anti-inflammatory and anticancer properties, the phenolic structure of this compound suggests potential for other therapeutic applications.
Antiviral Activity: Phenolic compounds have demonstrated a broad spectrum of antiviral activities. mdpi.commdpi.com Their mechanisms can include inhibiting viral entry into host cells, blocking the activity of essential viral enzymes like proteases and polymerases, and interfering with viral replication processes. nih.govpreprints.orgnih.gov Some phenols can disrupt the viral life cycle at various stages, making them promising candidates for antiviral drug development. researchgate.net
Anti-diabetic Activity: Several phenolic compounds exhibit anti-diabetic effects through multiple mechanisms. nih.govnih.govjournal-jop.org A key action is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase in the gut. frontiersin.org By slowing down the breakdown of complex carbohydrates into glucose, these compounds can help lower post-prandial blood glucose levels. mdpi.com Additionally, some phenols may improve insulin (B600854) sensitivity, protect pancreatic β-cells from oxidative stress, and modulate glucose metabolism in tissues like the liver and muscle. nih.govmdpi.com
Table 2: Potential Other Preclinical Biological Activities of Phenolic Compounds
| Biological Activity | Potential Mechanism(s) of Action |
|---|---|
| Antiviral | - Inhibition of viral enzymes (e.g., protease, polymerase). nih.gov - Blocking of viral attachment and entry into host cells. mdpi.com - Interference with viral replication and protein synthesis. preprints.org |
| Anti-diabetic | - Inhibition of α-amylase and α-glucosidase. frontiersin.org - Improvement of insulin sensitivity. nih.gov - Protection of pancreatic β-cells against oxidative damage. mdpi.com - Modulation of glucose transporters and metabolism. frontiersin.org |
Mechanistic Aspects of Compound Metabolism (Preclinical/In Vitro)
The metabolism of a compound is a critical factor determining its bioavailability, efficacy, and duration of action. Phenolic compounds typically undergo extensive metabolism in the body. In vitro models using human liver microsomes, S9 fractions, or hepatocytes are standard tools for studying these metabolic pathways. nih.gov
The metabolism of phenols generally proceeds in two phases.
Phase I Metabolism: This phase involves modification of the compound, often through oxidation, reduction, or hydrolysis. For phenols, cytochrome P450 (CYP) enzymes are key players, catalyzing hydroxylation of the aromatic ring. researchgate.net
Phase II Metabolism: In this phase, the original compound or its Phase I metabolite is conjugated with endogenous molecules to increase water solubility and facilitate excretion. srce.hr For phenols, the primary conjugation reactions are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs). srce.hr
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-alpha (TNF-α) |
| 5-bromo-2'-deoxyuridine (BrdU) |
| Lactate dehydrogenase (LDH) |
| Adenosine triphosphate (ATP) |
Medicinal Chemistry and Drug Discovery Applications of 4 2,2 Difluoropropoxy Phenol Preclinical Focus
Scaffold Design and Analog Synthesis for Pharmacological Enhancement
The 4-(2,2-difluoropropoxy)phenol structure serves as a valuable scaffold for designing new chemical entities. The core structure consists of a phenol (B47542) ring, which can be modified at the ortho and meta positions, and a 2,2-difluoropropoxy side chain, where the terminal methyl group can also be altered. This allows for systematic structural modifications to optimize pharmacological properties.
The synthesis of analogs based on this scaffold would typically involve either modifying the phenolic ring or altering the ether linkage. For instance, electrophilic aromatic substitution reactions could introduce various functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenol ring. Subsequently, these groups can be further manipulated. The ether linkage itself is generally stable, but analogs could be synthesized from different fluorinated alcohols and hydroquinone (B1673460) to explore the impact of the side chain's length and fluorination pattern. nih.gov
In a representative synthetic approach analogous to the synthesis of similar phenoxy derivatives, one could start with hydroquinone and a suitable difluoropropylating agent under Williamson ether synthesis conditions. nih.gov Further functionalization of the remaining free phenol and the aromatic ring would then yield a library of analogs for screening.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. nih.gov For derivatives of this compound, SAR exploration would focus on systematically modifying different parts of the molecule and assessing the impact on a specific biological target.
Key areas for SAR investigation would include:
Substitution on the Phenolic Ring: Introducing electron-withdrawing or electron-donating groups at the positions ortho and meta to the hydroxyl group can significantly alter the acidity (pKa) of the phenol and its hydrogen bonding capabilities. researchgate.netresearchgate.net This, in turn, affects binding affinity and selectivity for target proteins. researchgate.net For example, studies on other phenolic compounds have shown that ortho-dihydroxyl structures often enhance anti-radical activity. researchgate.netmdpi.com
Modification of the Difluoroalkyl Chain: The gem-difluoro group is a bioisostere of a carbonyl group or an ether oxygen and acts as a strong hydrogen bond acceptor while increasing lipophilicity. Altering the length of the alkyl chain (e.g., changing from propoxy to ethoxy or butoxy) or the position of the fluorine atoms would probe the steric and electronic requirements of the target's binding pocket. nih.govchemrxiv.org
Bioisosteric Replacement of the Phenolic Hydroxyl: To overcome the metabolic liabilities associated with phenols, the hydroxyl group can be replaced with bioisosteres such as benzimidazolones, benzoxazolones, or pyridones. mdpi.com This strategy aims to retain the essential binding interactions while improving the pharmacokinetic profile. mdpi.com
The following table conceptualizes a potential SAR study based on common modifications to a phenolic scaffold.
| Modification Site | Substituent | Rationale for Modification | Predicted Impact on Activity |
| Phenol Ring (Ortho to -OH) | -Cl, -F | Modulate pKa, explore halogen bonding | Potentially increased binding affinity |
| Phenol Ring (Ortho to -OH) | -OCH₃ | Increase electron density, alter H-bonding | Variable, target-dependent |
| Alkyl Chain | Change to -(CH₂)₂CF₂CH₃ | Increase chain length and lipophilicity | Probe steric limits of binding pocket |
| Phenolic -OH | Replace with -NH₂ | Alter hydrogen bond donor character | Potential loss or gain of activity |
Ligand-Target Interactions and Binding Affinity Assessment
Once a series of analogs is synthesized, their interaction with the intended biological target must be quantified. This is typically achieved through a variety of in vitro ligand binding assays. chemrxiv.org These assays measure the affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a compound for its target protein.
Commonly used techniques include:
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed with the new, unlabeled test compounds. The ability of the test compound to displace the radioligand is measured, from which its own binding affinity can be calculated.
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target protein on a sensor chip and measures changes in the refractive index as the test compound flows over the surface and binds, providing real-time data on association and dissociation rates.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the target protein and the ligand, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).
For this compound derivatives, the phenolic hydroxyl group is expected to be a key interaction point, likely acting as a hydrogen bond donor to an acceptor residue (e.g., aspartate, glutamate, or a backbone carbonyl) in the protein's active site. The difluoro group on the propoxy chain can act as a hydrogen bond acceptor. nih.gov The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.
Molecular Docking and Virtual Screening Approaches
Computational methods are indispensable in modern drug discovery for prioritizing compounds for synthesis and testing. frontiersin.org Molecular docking and virtual screening are powerful tools used to predict how a molecule might bind to a protein target and to screen large compound libraries for potential hits. nih.govnih.gov
Virtual Screening: In a virtual screening campaign, a large digital library of compounds, which could include derivatives of this compound, is computationally docked into the three-dimensional structure of a target protein. frontiersin.orgmdpi.com The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. researchgate.net This process allows researchers to efficiently select a smaller, more promising subset of molecules for acquisition or synthesis and subsequent biological testing. nih.gov
Molecular Docking: For a specific compound like this compound, molecular docking can provide insights into its preferred binding pose within the active site of a target. mdpi.comresearchgate.net Docking simulations can predict key interactions, such as the hydrogen bonds formed by the phenolic hydroxyl group or the fluorine atoms, and hydrophobic interactions involving the phenyl ring. plos.orgnih.gov This information is crucial for understanding the basis of activity and for designing new analogs with improved affinity. mdpi.com For example, docking studies on other phenolic compounds have successfully predicted their ability to act as either substrates or inhibitors of enzymes like tyrosinase based on their orientation and distance to key active site residues. mdpi.com
The following table outlines a typical workflow for a virtual screening and molecular docking study.
| Step | Description | Software/Tools Commonly Used |
| 1. Target Preparation | Obtain and prepare the 3D crystal structure of the target protein from a database (e.g., PDB). | Schrödinger Maestro, AutoDock Tools |
| 2. Ligand Preparation | Generate a 3D conformation of this compound and its virtual analogs. | LigPrep, Open Babel |
| 3. Grid Generation | Define the binding site on the target protein where docking will be performed. | Glide, AutoGrid |
| 4. Docking & Scoring | Dock the ligand library into the defined binding site and score the poses. | Glide, AutoDock Vina, GOLD |
| 5. Post-Docking Analysis | Analyze the top-scoring poses for key interactions and select candidates for synthesis. | PyMOL, LigPlot+ |
Conceptual Framework for Prodrug Design Strategies
For this compound, several established prodrug strategies could be conceptually applied:
Ester Prodrugs: The phenolic hydroxyl can be converted into an ester (e.g., acetate, pivalate). These are often cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active phenol. researchgate.net The choice of ester can modulate lipophilicity and the rate of hydrolysis.
Carbonate and Carbamate Prodrugs: These linkages can also be used to mask the hydroxyl group and are susceptible to enzymatic cleavage. Carbamates, in particular, can offer a range of stabilities.
Phosphate (B84403) Ester Prodrugs: Introducing a phosphate group creates a highly water-soluble prodrug, which is ideal for parenteral formulations. These prodrugs are rapidly cleaved in vivo by alkaline phosphatase enzymes. nih.gov
Ether Prodrugs: While more stable, certain ethers can be designed for cleavage by specific enzymes, such as cytochrome P450s, which could be useful for targeted drug release.
| Prodrug Type | Promoiety Example | Cleavage Enzyme | Primary Advantage |
| Ester | Acetyl, Pivaloyl | Esterases | Improved permeability, masks -OH |
| Carbonate | Ethyl carbonate | Esterases | Modulated stability |
| Phosphate | Phosphate | Alkaline Phosphatases | Increased aqueous solubility |
| Carbamate | N,N-Dimethylcarbamoyl | Esterases/Amidases | Tunable cleavage rate |
Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Computational Approaches)
In early preclinical development, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These in silico predictions help to identify potential liabilities early, reducing the risk of late-stage failures. d-nb.infomdpi.com
For this compound and its analogs, various computational models can be employed:
ADME Prediction: Software platforms like SwissADME, ADMETSar, or those integrated into larger suites like Schrödinger and MOE can predict a range of properties. d-nb.info Key parameters for a phenolic compound would include predictions of its pKa, lipophilicity (logP), aqueous solubility, plasma protein binding, and its potential to be a substrate or inhibitor of key metabolic enzymes (e.g., Cytochrome P450s) and transporters (e.g., P-glycoprotein). nih.govchemrxiv.org
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex systems that simulate the fate of a drug in the body based on its physicochemical properties and physiological parameters. nih.gov Early PBPK models can be built using in vitro data (e.g., metabolic stability in liver microsomes) and in silico predictions to forecast the human pharmacokinetic profile and anticipate potential drug-drug interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or pharmacokinetic properties. nih.gov A QSAR model could be developed for a library of this compound analogs to predict properties like metabolic stability or cell permeability based on calculated molecular descriptors. nih.gov
Development as a Pharmaceutical Intermediate or Precursor in Drug Synthesis
Beyond its potential as a scaffold for direct modification, this compound is a valuable building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). gaylordchemical.com Fluorinated compounds are frequently used in the synthesis of drugs across various therapeutic areas, including oncology, inflammation, and central nervous system disorders. chemenu.com
The utility of this compound as an intermediate stems from its two reactive sites:
The Phenolic Hydroxyl Group: This group can readily participate in reactions such as etherification (e.g., Williamson ether synthesis), esterification, or nucleophilic aromatic substitution on electron-deficient aromatic rings to link the scaffold to other parts of a target molecule. nih.gov
The Aromatic Ring: The ring itself can be functionalized, for example, through ortho-lithiation directed by the hydroxyl group, followed by quenching with an electrophile. It can also undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if first converted to an aryl halide or triflate. nih.govmdpi.commdpi.com
Industrial and Advanced Chemical Research Applications of 4 2,2 Difluoropropoxy Phenol
Role as an Intermediate in Complex Organic Synthesis
4-(2,2-Difluoropropoxy)phenol is a specialized aromatic compound that serves as a valuable intermediate in multi-step organic synthesis. Its molecular architecture, featuring a phenolic hydroxyl group and a difluorinated alkyl ether chain, provides two distinct reactive sites, making it a versatile building block for constructing more complex molecules. The introduction of fluorine atoms or fluorine-containing groups into drug molecules can enhance permeability to cell membranes, improve metabolic stability, and increase bioavailability. chemenu.com
The phenolic hydroxyl (-OH) group is a key functional handle for a variety of chemical transformations. It can readily undergo etherification, esterification, and serve as a nucleophile in substitution reactions. This reactivity allows for the attachment of the 4-(2,2-difluoropropoxy)phenyl moiety to a larger molecular scaffold.
Simultaneously, the 2,2-difluoropropoxy group imparts unique properties to the parent molecule and its derivatives. The presence of fluorine, the most electronegative element, significantly alters the electronic environment of the molecule. chemenu.com This can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. More importantly, the difluoroalkyl group enhances lipophilicity and metabolic stability. In the fields of medicinal chemistry and agrochemical development, blocking metabolic oxidation of ether groups is a common strategy to improve a drug candidate's pharmacokinetic profile. The replacement of metabolically vulnerable C-H bonds with robust C-F bonds prevents enzymatic degradation, thereby extending the biological half-life of the final compound. wikipedia.org
The synthesis of complex substituted phenols and their derivatives is a cornerstone of preparing a wide range of important compounds, from pharmaceuticals to materials. researchgate.net For instance, hydroxy aromatic ketones, a related class of phenolic compounds, are key intermediates for various oxygen-containing heterocycles and serve as building blocks for drugs like celiprolol (B1668369) and acebutolol. researchgate.net The strategic incorporation of the difluoropropoxy group via this intermediate can lead to novel compounds with enhanced efficacy and desired physicochemical properties.
Applications in Specialty Chemicals and Advanced Materials Science
The unique combination of a reactive phenol (B47542) group and a stable, fluorinated ether tail makes this compound a candidate for use in the synthesis of specialty chemicals and advanced materials.
Phenolic compounds are fundamental precursors for several classes of high-performance polymers, including phenolic resins, epoxy resins, and polycarbonates. researchgate.netmdpi.comwikipedia.org
Phenolic Resins: These are synthesized through the reaction of a phenol or substituted phenol with formaldehyde. wikipedia.orgyoutube.com The reaction proceeds via a step-growth polymerization, which can be either acid- or base-catalyzed, to form a cross-linked thermosetting polymer. wikipedia.orgyoutube.com
Epoxy Resins: A common route to epoxy resins involves the reaction of a diphenol, such as Bisphenol A (BPA), with epichlorohydrin. wikipedia.org The resulting polymer, like DER-331, is a widely used thermoset known for its excellent adhesion, chemical resistance, and mechanical properties. mdpi.commdpi.com
Polycarbonates: Aromatic polycarbonates are typically produced through the interfacial polycondensation of a biphenol (like BPA) with a carbonate precursor such as phosgene (B1210022) or through a melt transesterification process with diphenyl carbonate (DPC). researchgate.netresearchgate.net
In these contexts, this compound can be envisioned as a specialty monomer. While it is a monohydric phenol and thus would act as a chain terminator, its derivatives containing a second hydroxyl group could serve as a direct replacement for monomers like BPA. Incorporating the 4-(2,2-difluoropropoxy)phenyl moiety into the polymer backbone would create a specialty polymer with modified properties, such as increased hydrophobicity, enhanced chemical resistance, and improved thermal stability due to the strong carbon-fluorine bonds.
Table 1: Polymer Systems Utilizing Phenolic Precursors
| Polymer Type | General Phenolic Precursor | Common Co-reactant | Resulting Polymer Characteristics |
|---|---|---|---|
| Phenolic Resin (Phenoplasts) | Phenol, Substituted Phenols | Formaldehyde | Thermosetting, high thermal stability, mechanical strength. wikipedia.orgyoutube.com |
| Epoxy Resin | Bisphenol A (BPA) | Epichlorohydrin | Excellent adhesion, chemical resistance, thermosetting. mdpi.comwikipedia.org |
| Polycarbonate | Bisphenol A (BPA) | Phosgene, Diphenyl Carbonate (DPC) | Thermoplastic, high impact strength, optical clarity. researchgate.netresearchgate.net |
The incorporation of fluorine into polymers is a well-established strategy for enhancing flame retardancy. daikinchemicals.com Fluoropolymers are inherently flame resistant due to the high bond energy of the carbon-fluorine bond and the chemical stability it imparts. wikipedia.orgdaikinchemicals.com Unlike hydrocarbon-based materials, fluoro-based materials are less likely to burn because fluorine does not readily associate with oxygen. daikinchemicals.com
When a polymer containing fluorinated moieties, such as those derived from this compound, is exposed to an ignition source, it can exhibit flame-retardant behavior through several mechanisms:
Gas Phase Radical Quenching: Halogenated compounds, including those with fluorine, can undergo thermal degradation to release halogen radicals. These radicals are less reactive than the H• and OH• radicals that propagate combustion, and their presence in the flame can interrupt the chain reaction of burning. wikipedia.org
Thermal Shielding: Some flame retardants function by promoting the formation of a stable, insulating layer of char on the material's surface during combustion. wikipedia.org This char layer separates the underlying unburned material from heat and oxygen, slowing decomposition and flame spread. nih.gov Phenolic structures are known to be effective char-forming agents. nih.govresearchgate.net
By using this compound as a reactive additive or co-monomer in materials like epoxy resins or polycarbonates, it is possible to develop advanced materials with built-in flame retardancy, reducing the need for traditional, often more environmentally hazardous, flame-retardant additives. mdpi.comnih.gov
Analytical Reagent Development and Usage
In analytical chemistry, the detection and quantification of phenolic compounds is a significant area of research, particularly in food science, environmental monitoring, and clinical diagnostics. nih.govnih.govsare.org The standard methods for analyzing these compounds often involve a sample preparation and extraction step, followed by separation and detection using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov
For GC analysis, phenols may be analyzed directly or derivatized to increase their volatility and improve chromatographic performance. HPLC, often coupled with UV-Vis or mass spectrometry detectors, is widely used for separating complex mixtures of phenolic compounds. nih.govresearchgate.net
In this context, this compound can serve several important roles:
Analytical Standard: As a pure, well-characterized compound, it can be used as a reference standard for the development and validation of new analytical methods designed to detect and quantify fluorinated phenolic compounds.
Internal Standard: In quantitative analysis, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. This compound could potentially be used as an internal standard for the analysis of other structurally similar fluorinated aromatics, provided it is not present in the original samples.
Model Compound for Research: It can be used as a model compound in studies investigating the analytical behavior of fluorinated phenols, such as their fragmentation patterns in mass spectrometry or their retention characteristics in chromatography.
The determination of fluorine in fluoro-organic compounds requires specific analytical procedures, often involving decomposition of the sample to liberate the fluoride (B91410) ion, which is then titrated or measured with an ion-selective electrode. dtic.mil
Research in Emerging Contaminants (Contextual Relevance for Phenolic Compounds)
Phenolic compounds are recognized as a class of emerging environmental contaminants. nih.gov Their widespread use in industry as precursors for plastics, resins, pesticides, and pharmaceuticals leads to their release into the environment through industrial and municipal wastewater. nih.gov Many phenolic derivatives are persistent and can have toxic effects on aquatic life and humans. nih.gov
The field of emerging contaminants is also greatly concerned with organofluorine compounds. Due to the extreme strength and stability of the carbon-fluorine bond, many synthetic organofluorine chemicals are highly persistent in the environment. wikipedia.org Compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) are now recognized as persistent organic pollutants (POPs) that are globally distributed, bioaccumulative, and potentially harmful. wikipedia.orgnih.govnih.govmdpi.com
This compound sits (B43327) at the intersection of these two major classes of contaminants. As a synthetic fluorinated phenol, it possesses structural features that suggest a potential for environmental persistence. Research in this area would focus on:
Detection and Monitoring: Developing sensitive analytical methods to detect its presence in water, soil, and biological samples.
Environmental Fate: Studying its degradation pathways, including potential photolysis and biodegradation, to understand how long it might persist in the environment. researchgate.net
Toxicity Assessment: Evaluating its potential toxicological effects on ecosystems and human health.
The increasing production and use of fluorinated organic compounds mean that their release into the environment is expected, making it crucial to understand their behavior and potential impacts as emerging contaminants. mdpi.com
Future Research Directions and Emerging Paradigms for 4 2,2 Difluoropropoxy Phenol
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of 4-(2,2-difluoropropoxy)phenol is a primary focus of future research. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The pursuit of novel and sustainable synthetic pathways is crucial for making this compound more accessible and its production more environmentally friendly.
Future research will likely concentrate on the development of catalytic systems that can achieve the direct and selective introduction of the 2,2-difluoropropoxy group onto a phenolic ring. This would represent a significant improvement over existing methods that often require the pre-functionalization of the starting materials. Furthermore, the exploration of alternative and safer fluorinating agents to replace those currently in use is an active area of investigation. The principles of green chemistry, such as the use of renewable feedstocks, atom-efficient reactions, and the minimization of waste, will guide the design of next-generation synthetic routes.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Difluoropropoxylation | Direct introduction of the difluoropropoxy group using a catalyst. | Increased efficiency, reduced number of synthetic steps, improved atom economy. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, better control over reaction parameters, potential for scalability. |
| Biocatalysis | Use of enzymes to catalyze the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |
Application of Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the molecular structure and properties of this compound is essential for its rational application. While standard spectroscopic techniques provide valuable information, the application of advanced methods can offer deeper insights into its electronic structure, conformation, and intermolecular interactions.
Future studies will likely employ a combination of advanced spectroscopic techniques to create a more complete picture of this molecule. For instance, solid-state NMR spectroscopy can provide information about the crystalline packing and polymorphism of the compound, which can be crucial for its use in materials science. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can be used to study the gas-phase conformation of the molecule and its complexes. The application of these sophisticated analytical tools will undoubtedly lead to a more profound understanding of the structure-property relationships of this compound.
Integrated Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental studies provides a powerful platform for accelerating research and development. In the context of this compound, integrated computational and experimental approaches can be used to predict its properties, guide the design of new derivatives, and elucidate reaction mechanisms.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, spectroscopic properties, and reactivity of the molecule. These theoretical predictions can then be validated and refined through experimental measurements. Molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This integrated approach allows for a more detailed and nuanced understanding of the behavior of this compound at the molecular level.
Targeted Mechanism-Based Biological Activity Studies
The unique physicochemical properties of this compound make it an interesting scaffold for the development of new biologically active compounds. The presence of the fluorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacological profiles.
Future research in this area will focus on targeted, mechanism-based studies to identify the specific biological targets of this compound and its derivatives. This will involve a combination of in vitro and in vivo assays to evaluate their efficacy and to elucidate their mechanism of action. The use of modern techniques in chemical biology and proteomics can help to identify the protein targets of these compounds and to understand how they perturb cellular signaling pathways. This knowledge will be instrumental in the rational design of new therapeutic agents based on the this compound scaffold.
Role in Advanced Materials Design and Functionalization
The incorporation of fluorinated motifs into organic materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. This compound serves as a valuable building block for the design and synthesis of a wide range of advanced materials.
Future research will explore the use of this compound in the development of high-performance polymers, liquid crystals, and functional coatings. For example, polymers containing the this compound unit may exhibit improved dielectric properties, making them suitable for applications in microelectronics. The unique properties of this compound can also be exploited in the design of materials for optical applications, such as non-linear optical materials or materials with tunable refractive indices. The versatility of this compound as a building block will continue to drive innovation in the field of materials science.
Considerations for Environmental Impact and Sustainable Chemistry
As the applications of this compound expand, it is imperative to consider its potential environmental impact and to develop sustainable practices for its production and use. The principles of sustainable chemistry provide a framework for minimizing the environmental footprint of chemical products and processes.
Future research will need to address the lifecycle of this compound, from its synthesis to its ultimate fate in the environment. This includes studies on its biodegradability, potential for bioaccumulation, and ecotoxicity. The development of recycling strategies for materials containing this compound will also be an important area of focus. By integrating sustainability considerations into the early stages of research and development, it is possible to ensure that the benefits of this versatile compound can be realized in an environmentally responsible manner.
Q & A
Q. What are the optimized synthetic routes for 4-(2,2-Difluoropropoxy)phenol, and how can difluorination efficiency be improved?
- Methodological Answer : A two-step approach is recommended: (1) Nucleophilic substitution of phenol derivatives with 2,2-difluoropropyl halides (e.g., bromide or chloride) under basic conditions (e.g., cesium carbonate in DMF at 80–100°C). (2) Purification via column chromatography or recrystallization. Key Considerations :
- Monitor reaction progress using TLC or HPLC to optimize reaction time and avoid over-fluorination byproducts.
- Enhance difluorination efficiency by using sodium 2-chloro-2,2-difluoroacetate as a fluorine source, as described in difluoromethylation protocols .
- Validate intermediate structures via and NMR to confirm regioselectivity .
Q. How should researchers characterize this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and difluoropropoxy CH signals (δ 4.2–4.5 ppm).
- NMR : Confirm the presence of two equivalent fluorine atoms (δ -110 to -120 ppm, split due to coupling).
- FT-IR : Detect hydroxyl (3200–3600 cm) and C-F (1100–1250 cm) stretches.
- Computational Tools :
- Use density functional theory (DFT) to predict electronic properties and validate spectral data. Tools like Gaussian or ORCA can model the compound’s geometry and vibrational modes .
- Cross-reference with PubChem’s InChIKey (e.g., RGXSGIKEBHONGU-UHFFFAOYSA-N for related fluorinated analogs) for structural validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation :
- Conduct a pre-experiment risk assessment focusing on inhalation toxicity and skin sensitization (common in fluorophenols) .
- Use fume hoods, nitrile gloves, and chemical-resistant goggles during synthesis.
- Waste Management :
- Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Segregate halogenated waste for specialized treatment to prevent environmental release .
Advanced Research Questions
Q. How does the difluoropropoxy substituent influence protein-binding interactions in proteomics studies?
- Methodological Answer :
- Experimental Design :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., kinases or receptors).
- Compare results with non-fluorinated analogs to isolate electronic effects of the CF group.
- Mechanistic Insight :
- The electron-withdrawing CF group enhances hydrogen-bond acceptor capacity, potentially stabilizing ligand-receptor interactions.
- MD simulations (e.g., GROMACS) can model conformational changes in protein pockets induced by fluorination .
Q. What computational strategies predict the physicochemical properties of this compound for drug discovery?
- Methodological Answer :
- QSPR/QSAR Modeling :
- Train models using descriptors like logP, polar surface area, and Hammett constants to predict solubility and permeability.
- Validate predictions against experimental data from PubChem or DSSTox .
- Quantum Chemistry :
- Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to assess reactivity in nucleophilic environments.
- Use COSMO-RS solvation models to simulate partition coefficients in lipid membranes .
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methodologies?
- Methodological Answer :
- Root-Cause Analysis :
- Compare solvent polarity (e.g., DMF vs. THF) and base strength (e.g., CsCO vs. KCO) across studies. Polar aprotic solvents often improve difluoropropoxy group incorporation .
- Quantify side reactions (e.g., hydrolysis of difluoropropoxy intermediates) via LC-MS or GC-MS.
- Optimization Framework :
- Use design of experiments (DoE) to systematically vary temperature, stoichiometry, and catalyst loading.
- Apply machine learning (e.g., Random Forest regression) to identify critical yield predictors from historical data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
